molecular formula C24H21N3O B10990167 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](biphenyl-4-yl)methanone

Cat. No.: B10990167
M. Wt: 367.4 g/mol
InChI Key: GKSDMEYZAHTWQE-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and a biphenyl group

Preparation Methods

The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidine moiety, and finally, the attachment of the biphenyl group. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The biphenyl group can contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, pyrrolidine-containing molecules, and biphenyl-based compounds. For example:

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and are used in medicine for their therapeutic properties.

    Pyrrolidine-Containing Molecules: Compounds such as nicotine and proline feature the pyrrolidine ring and have distinct biological activities.

    Biphenyl-Based Compounds: Biphenyl itself and its derivatives are used in various industrial applications, including as intermediates in organic synthesis.

The uniqueness of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone lies in the combination of these three functional groups, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H21N3O/c28-24(19-14-12-18(13-15-19)17-7-2-1-3-8-17)27-16-6-11-22(27)23-25-20-9-4-5-10-21(20)26-23/h1-5,7-10,12-15,22H,6,11,16H2,(H,25,26)

InChI Key

GKSDMEYZAHTWQE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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